molecular formula C10H20O5 B14252845 2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane CAS No. 489438-43-9

2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane

Cat. No.: B14252845
CAS No.: 489438-43-9
M. Wt: 220.26 g/mol
InChI Key: UTVVQBDRSFSZFV-UHFFFAOYSA-N
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Description

2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane is a chemical compound with the molecular formula C10H20O5 It is known for its unique structure, which includes an oxirane ring and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane typically involves the reaction of an appropriate precursor with an epoxidizing agent. One common method is the reaction of a polyether alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can result in a variety of substituted ethers.

Scientific Research Applications

2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the chemical reactivity of the oxirane ring and its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5,8,11-Tetraoxadodec-1-yl)oxirane
  • 2-(2,5,8,11-Tetraoxapentadec-1-yl)oxirane
  • Etoglucid

Uniqueness

2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane is unique due to its specific arrangement of ether linkages and the presence of the oxirane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in synthetic chemistry and materials science.

Properties

CAS No.

489438-43-9

Molecular Formula

C10H20O5

Molecular Weight

220.26 g/mol

IUPAC Name

2-[ethoxy-[2-(2-methoxyethoxy)ethoxy]methyl]oxirane

InChI

InChI=1S/C10H20O5/c1-3-13-10(9-8-15-9)14-7-6-12-5-4-11-2/h9-10H,3-8H2,1-2H3

InChI Key

UTVVQBDRSFSZFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CO1)OCCOCCOC

Origin of Product

United States

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